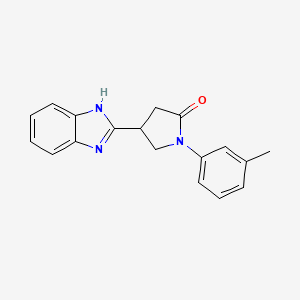

4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Beschreibung

4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (hereafter referred to as Compound 2a) is a benzimidazole-pyrrolidinone hybrid synthesized via condensation reactions. Its structure features a pyrrolidin-2-one core substituted with a benzimidazole moiety at the 4-position and a 3-methylphenyl group at the 1-position. The synthesis employs two primary methods:

- Method A: Refluxing 1-(3-methylphenyl)-4-carboxy-pyrrolidin-2-one with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization and crystallization .

- Method B: Using a shorter reaction time (30 minutes) with HCl and subsequent neutralization .

Characterization includes ^1H/^13C NMR, IR spectroscopy, and mass spectrometry (MS), confirming the molecular formula C₁₈H₁₇N₃O and a monoisotopic mass of 303.137 g/mol .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-5-4-6-14(9-12)21-11-13(10-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJHARVLODQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Pyrrolidin-2-one Formation: The pyrrolidin-2-one ring can be formed by cyclization reactions involving appropriate precursors such as γ-lactams.

Coupling Reactions: The final step involves coupling the benzimidazole core with the pyrrolidin-2-one moiety using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. The specific compound 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, suggesting that the compound interacts with cellular pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The benzimidazole structure is thought to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Material Science

Polymer Development

In material science, 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one has been utilized as a building block for synthesizing novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .

Nanotechnology Applications

The compound has also been investigated for its potential use in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents .

Cosmetic Formulations

Skin Care Products

The incorporation of 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one into cosmetic formulations has been explored due to its beneficial properties for skin health. Studies indicate that it can improve skin hydration and elasticity, making it a valuable ingredient in anti-aging creams and moisturizers. Its safety profile has been evaluated through dermatological testing, confirming its suitability for topical application .

Stability and Efficacy Testing

Cosmetic formulations containing this compound have undergone rigorous stability testing to ensure their effectiveness over time. Research highlights the importance of assessing both physical stability and sensory attributes to meet consumer expectations while ensuring product safety .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The following compounds share structural motifs with Compound 2a , differing in substituents or core modifications. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The fluorobenzyl analog () exhibits higher lipophilicity (logP ~3.2) compared to Compound 2a (logP ~2.8), attributed to the fluorine atom’s electronegativity and hydrophobic benzyl group .

- 303.14 g/mol for Compound 2a) .

- Polar Functional Groups : Compound 13’s 3,5-dimethylpyrazole substituent enhances aqueous solubility (melting point: 138–139°C) compared to Compound 2a (194–195°C) .

Biologische Aktivität

4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a synthetic compound that combines a benzimidazole core with a pyrrolidinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

The chemical structure of 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one can be represented as follows:

- IUPAC Name: 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

- Molecular Formula: C18H17N3O

- CAS Number: 573931-42-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to inhibit certain biological pathways, while the pyrrolidinone structure may enhance its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure often display significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of similar benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml .

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one | S. aureus | 50 |

| Similar Benzimidazole Derivative | E. coli | 62.5 |

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. A review summarized various studies that indicate these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . The specific compound under discussion has shown promise in preliminary studies, suggesting potential pathways for further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been documented in several studies, where they were found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various benzimidazole derivatives, it was found that those with specific substituents exhibited enhanced activity against resistant bacterial strains. The compound under review was included in a broader analysis, demonstrating moderate antibacterial effects .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the benzimidazole core can significantly influence biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against certain microbial strains .

- Pharmacokinetics : An investigation into the pharmacokinetic properties of this compound suggested favorable absorption and distribution characteristics, making it a suitable candidate for further drug development .

Q & A

Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one?

The compound is typically synthesized via multi-step organic reactions. One method involves refluxing a precursor (e.g., 1-substituted phenyl-4-carboxy-2-pyrrolidinone) with 1,2-diaminobenzene in hydrochloric acid, followed by neutralization and purification via crystallization . Alternative routes may use amino acid derivatives under acidic conditions, with microwave-assisted synthesis or solid-phase techniques to enhance efficiency .

Q. What spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR; H and C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for structural confirmation. For example, H NMR analysis in DMSO-d reveals aromatic protons (δ 7.61–6.75 ppm) and pyrrolidinone backbone signals (δ 3.33–1.96 ppm), while IR confirms carbonyl (C=O) stretches near 1700 cm . High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) monitor reaction progress and purity .

Q. What structural features contribute to its biological activity?

The pyrrolidinone core provides rigidity, while the benzimidazole moiety enables hydrogen bonding and π-π stacking with biological targets. The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. These features are critical for interactions with enzymes or receptors, as observed in antimicrobial and anticancer studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include solvent polarity (e.g., DMF for solubility), temperature (reflux at 150°C for 20 hours), and catalysts (e.g., KCO for deprotonation). Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Substituent variation (e.g., replacing 3-methylphenyl with trifluoromethyl or methoxy groups) is studied to assess effects on bioactivity. Biological assays (e.g., IC determination in cancer cell lines) and computational docking (e.g., binding affinity to kinases) are paired with spectroscopic data to correlate structural modifications with activity .

Q. How is the compound evaluated for pharmacological potential in vitro?

Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Cytotoxicity is assessed using MTT assays on human cell lines. Thermal stability studies (TGA/DTA) and fluorescence spectroscopy further elucidate its stability and interaction mechanisms .

Q. What challenges arise in mechanistic studies of its biological interactions?

The compound’s polypharmacology (multiple target interactions) complicates mechanistic clarity. Isotopic labeling (e.g., C or N) and X-ray crystallography of protein-ligand complexes help identify binding sites. Competitive inhibition assays with known enzyme inhibitors (e.g., ATP analogs for kinases) clarify mode of action .

Methodological Notes

- Synthesis Optimization : Use triethylamine as a base in acylation reactions to minimize side products .

- Purity Assessment : Combine HPLC (reverse-phase C18 column) with UV detection at 254 nm for accurate quantification .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.